molecular formula C16H14N6O3 B2728281 3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1428348-40-6

3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2728281
CAS No.: 1428348-40-6
M. Wt: 338.327
InChI Key: QRJSYPGMXHRFFE-UHFFFAOYSA-N
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Description

3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a benzo[d][1,4]dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrimidine intermediates, which are then coupled with the benzo[d][1,4]dioxine moiety under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

Uniqueness

3-methyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-methyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-10-15(25-12-5-3-2-4-11(12)24-10)16(23)21-13-6-14(19-8-18-13)22-9-17-7-20-22/h2-10,15H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJSYPGMXHRFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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